molecular formula C15H23N3O3 B12341471 tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate

tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate

Cat. No.: B12341471
M. Wt: 293.36 g/mol
InChI Key: YPYCLXQLGNZYGV-UHFFFAOYSA-N
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Description

Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate is a chemical compound with the molecular formula C16H24N4O3. This compound is known for its unique structure, which includes a tert-butyl group, an amino(hydroxyimino)methyl group, and a benzyl group attached to a glycine derivative. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate typically involves the reaction of tert-butyl glycine with 4-(amino(hydroxyimino)methyl)benzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitro compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}-1-piperazinecarboxylate
  • tert-Butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-13(19)10-18(4)9-11-5-7-12(8-6-11)14(16)17-20/h5-8,20H,9-10H2,1-4H3,(H2,16,17)

InChI Key

YPYCLXQLGNZYGV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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